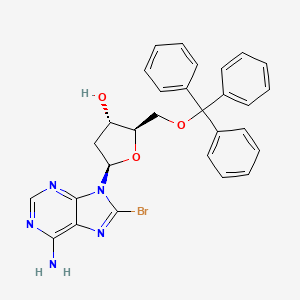
8-Bromo-2'-deoxy-5'-O-(triphenylmethyl)adenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2R,3S,5R)-5-(6-Amino-8-bromo-9H-purin-9-yl)-2-((trityloxy)methyl)tetrahydrofuran-3-ol is a synthetic nucleoside analog It is characterized by the presence of a purine base, specifically a brominated adenine derivative, attached to a tetrahydrofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-5-(6-Amino-8-bromo-9H-purin-9-yl)-2-((trityloxy)methyl)tetrahydrofuran-3-ol typically involves multiple steps:
Bromination of Adenine: Adenine is brominated using a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dimethylformamide (DMF).
Glycosylation: The brominated adenine is then glycosylated with a protected sugar derivative, such as a trityl-protected tetrahydrofuran, under acidic conditions to form the nucleoside analog.
Deprotection: The final step involves the removal of the trityl protecting group using an acid like trifluoroacetic acid (TFA) to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S,5R)-5-(6-Amino-8-bromo-9H-purin-9-yl)-2-((trityloxy)methyl)tetrahydrofuran-3-ol: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the purine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Formation of hydroxylated or ketone derivatives.
Reduction: Formation of dehalogenated or reduced purine derivatives.
Substitution: Formation of substituted purine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(2R,3S,5R)-5-(6-Amino-8-bromo-9H-purin-9-yl)-2-((trityloxy)methyl)tetrahydrofuran-3-ol: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Studied for its interactions with nucleic acids and enzymes involved in DNA replication and repair.
Medicine: Investigated for its potential antiviral and anticancer properties, particularly in targeting viral polymerases and cancer cell proliferation.
Industry: Potential use in the development of diagnostic tools and therapeutic agents.
Mecanismo De Acción
The mechanism of action of (2R,3S,5R)-5-(6-Amino-8-bromo-9H-purin-9-yl)-2-((trityloxy)methyl)tetrahydrofuran-3-ol involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The bromine atom enhances its binding affinity to certain enzymes, such as viral polymerases, leading to the inhibition of viral replication. Additionally, its interaction with cellular enzymes can induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-((trityloxy)methyl)tetrahydrofuran-3-ol: Lacks the bromine atom, resulting in different biological activity.
(2R,3S,5R)-5-(6-Amino-8-chloro-9H-purin-9-yl)-2-((trityloxy)methyl)tetrahydrofuran-3-ol: Contains a chlorine atom instead of bromine, affecting its reactivity and binding properties.
Uniqueness
The presence of the bromine atom in (2R,3S,5R)-5-(6-Amino-8-bromo-9H-purin-9-yl)-2-((trityloxy)methyl)tetrahydrofuran-3-ol enhances its binding affinity to certain molecular targets, making it more effective in inhibiting viral replication and inducing apoptosis in cancer cells compared to its analogs.
Propiedades
Número CAS |
18384-58-2 |
|---|---|
Fórmula molecular |
C29H26BrN5O3 |
Peso molecular |
572.5 g/mol |
Nombre IUPAC |
(2R,3S,5R)-5-(6-amino-8-bromopurin-9-yl)-2-(trityloxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C29H26BrN5O3/c30-28-34-25-26(31)32-18-33-27(25)35(28)24-16-22(36)23(38-24)17-37-29(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,18,22-24,36H,16-17H2,(H2,31,32,33)/t22-,23+,24+/m0/s1 |
Clave InChI |
AOHQEZSNRSFXPM-RBZQAINGSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3N=C2Br)N)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)O |
SMILES canónico |
C1C(C(OC1N2C3=NC=NC(=C3N=C2Br)N)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


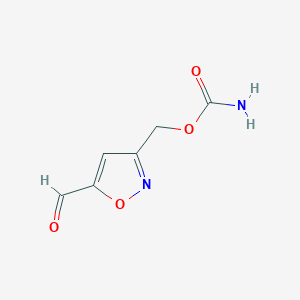
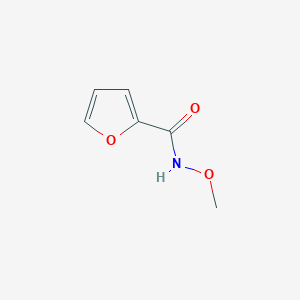
![Benzenemethanol, 3-(1H-pyrrolo[2,3-b]pyridin-4-yl)-](/img/structure/B12893969.png)

![Ethyl 6-[(5-methyl-1,2-oxazole-4-carbonyl)amino]hexanoate](/img/structure/B12893978.png)
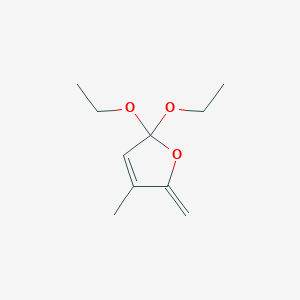
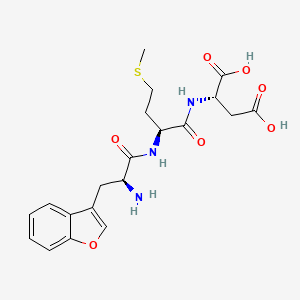
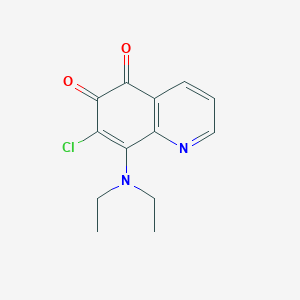
![Benzamide, 4-(1H-pyrrolo[2,3-b]pyridin-5-yl)-](/img/structure/B12894002.png)
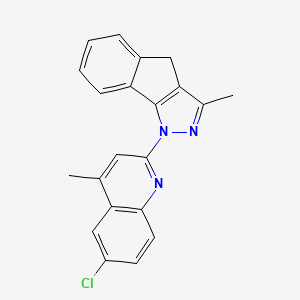
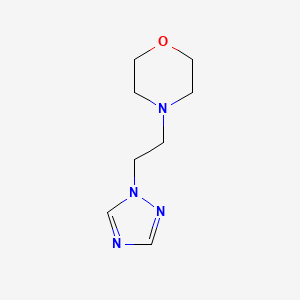
![4-(3-(2-Methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide](/img/structure/B12894028.png)
![(R)-Dicyclohexyl(2'-(di-p-tolylphosphino)-6,6'-dimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12894030.png)

